![molecular formula C24H21N3O B2692656 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-32-2](/img/structure/B2692656.png)
6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It belongs to a class of compounds known as indoloquinoxalines, which are heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxaline derivatives, including “this compound”, has been a subject of research over the past decade . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis
The molecular structure of “this compound” consists of 24 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation .Physical and Chemical Properties Analysis
The average mass of “this compound” is 367.443 Da, and its monoisotopic mass is 367.168457 Da .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline derivatives have been explored for their synthesis methods, showing high yields through various intermediates. These compounds have been evaluated for cytotoxicity, antiviral activity, and interferon-inducing ability. Notably, certain derivatives were identified as potent interferon inducers and antivirals, with specific morpholine and 4-methyl-piperidine derivatives standing out for their antiviral efficacy and minimal cytotoxicity (Shibinskaya et al., 2010).
Optical and Electronic Properties
Research into triarylamines based on the 6H-indolo[2,3-b]quinoxaline framework has yielded insights into their optical absorption, emission spectra, electrochemical behavior, and thermal stability. The electronic absorption spectra of these compounds can be influenced by the type of peripheral amines, while their emission spectra suggest similarities in excited states across compounds. These findings indicate potential applications in materials science, particularly in developing compounds with specific optical or electronic properties (Thomas & Tyagi, 2010).
Anticancer Evaluation
6H-indolo[2,3-b]quinoline derivatives, closely related to the structure , have undergone synthesis and evaluation for their anticancer properties. The findings suggest that certain methylated derivatives exhibit enhanced cytotoxicity compared to their unmethylated counterparts, indicating potential for development as anticancer agents (Chen et al., 2004).
Synthesis and Reaction Studies
The synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines reveals high yields and provides a basis for further chemical modifications. This research contributes to the understanding of how different conditions and reactants can lead to diverse compounds within this chemical class, potentially opening up new avenues for pharmacological exploration (Shibinskaya et al., 2012).
Mécanisme D'action
Orientations Futures
Given the significant attention that indolo[2,3-b]quinoxaline derivatives have attracted due to their many applications in materials science and medicinal chemistry , it is likely that future research will continue to explore new methods for their synthesis and potential applications. This may include further investigation into their antiviral, antitumor, and antidiabetic activity .
Propriétés
IUPAC Name |
6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCISKKGMDTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)
![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)
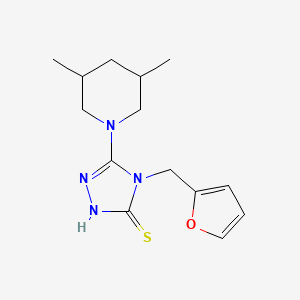
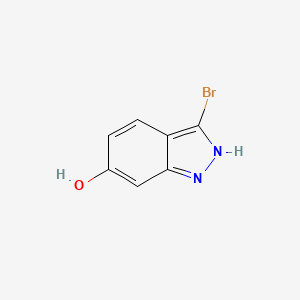
![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)
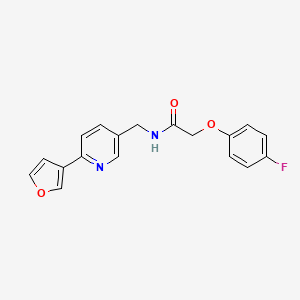
![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)
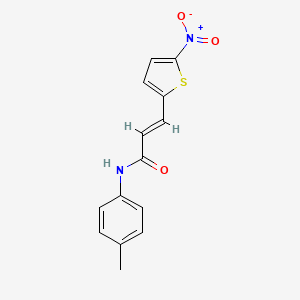
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)

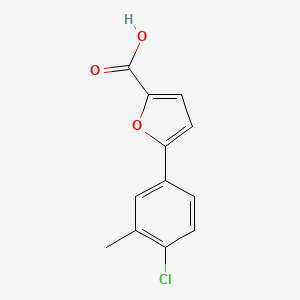
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2692596.png)
